Cas no 32189-29-0 (Mesityl(phenyl)acetonitrile)
Mesityl(phenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- mesityl(phenyl)acetonitrile
- 2-Mesityl-2-phenylacetonitrile
- T4928
- benzeneacetonitrile, 2,4,6-trimethyl-alpha-phenyl-
- Mesityl(phenyl)acetonitrile
-
- MDL: MFCD19302999
- Inchi: 1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3
- InChI Key: PMVUACUMRBSEJJ-UHFFFAOYSA-N
- SMILES: N#CC(C1C=CC=CC=1)C1C(C)=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 295
- Topological Polar Surface Area: 23.8
Mesityl(phenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M133075-250mg |
Mesityl(phenyl)acetonitrile |
32189-29-0 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M133075-500mg |
Mesityl(phenyl)acetonitrile |
32189-29-0 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M133075-1000mg |
Mesityl(phenyl)acetonitrile |
32189-29-0 | 1g |
$ 480.00 | 2022-06-04 | ||
| abcr | AB415905-500 mg |
Mesityl(phenyl)acetonitrile |
32189-29-0 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB415905-1 g |
Mesityl(phenyl)acetonitrile |
32189-29-0 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB415905-5 g |
Mesityl(phenyl)acetonitrile |
32189-29-0 | 5g |
€656.50 | 2023-04-24 | ||
| abcr | AB415905-500mg |
Mesityl(phenyl)acetonitrile; . |
32189-29-0 | 500mg |
€205.00 | 2025-03-19 | ||
| abcr | AB415905-1g |
Mesityl(phenyl)acetonitrile; . |
32189-29-0 | 1g |
€237.00 | 2025-03-19 | ||
| abcr | AB415905-5g |
Mesityl(phenyl)acetonitrile; . |
32189-29-0 | 5g |
€637.00 | 2025-03-19 | ||
| A2B Chem LLC | AI47520-500mg |
Mesityl(phenyl)acetonitrile |
32189-29-0 | >95% | 500mg |
$412.00 | 2024-04-20 |
Mesityl(phenyl)acetonitrile Suppliers
Mesityl(phenyl)acetonitrile Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Mesityl(phenyl)acetonitrile
Mesityl(phenyl)acetonitrile (CAS No. 32189-29-0): A Versatile Building Block in Modern Chemical Synthesis
Mesityl(phenyl)acetonitrile, chemically designated as 1-(1,1-dimethylpropyl)-2-phenylacetonitrile, is a significant compound in the realm of organic synthesis, particularly valued for its role as an intermediate in the preparation of complex molecules. With a CAS number of 32189-29-0, this compound has garnered attention due to its unique structural features and broad applicability in pharmaceuticals, agrochemicals, and material science.
The molecular structure of Mesityl(phenyl)acetonitrile consists of a mesityl group (1,1-dimethylpropyl) attached to a phenyl ring, which is further linked to a nitrile functional group. This arrangement imparts a high degree of steric hindrance and electronic tunability, making it an excellent candidate for constructing intricate molecular architectures. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations, including nucleophilic addition, condensation reactions, and metal-catalyzed cross-coupling processes.
In recent years, Mesityl(phenyl)acetonitrile has found extensive use in the synthesis of biologically active compounds. Its incorporation into drug candidates has been explored for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. The compound's ability to serve as a precursor for heterocyclic compounds has been particularly noteworthy. For instance, it has been utilized in the preparation of pyridine and pyrimidine derivatives, which are key scaffolds in medicinal chemistry.
One of the most compelling aspects of Mesityl(phenyl)acetonitrile is its role in transition metal-catalyzed reactions. Its strained framework facilitates the formation of reactive intermediates under mild conditions, enabling efficient synthetic pathways. Researchers have leveraged this property to develop novel catalytic systems that enhance the selectivity and yield of important chemical transformations. These advancements have not only improved the efficiency of synthetic protocols but also opened new avenues for the discovery of novel compounds.
The compound's versatility extends to material science applications as well. Mesityl(phenyl)acetonitrile has been employed in the synthesis of organic semiconductors and liquid crystals due to its ability to form stable radicals and conjugated systems. Its incorporation into polymer matrices has led to materials with enhanced thermal stability and optical properties, making it valuable for electronic devices and optoelectronic materials.
Recent studies have highlighted the compound's utility in asymmetric synthesis. By carefully selecting reaction conditions and catalysts, researchers have been able to achieve high enantioselectivity in the transformation of Mesityl(phenyl)acetonitrile into chiral intermediates. This capability is crucial for the development of enantiomerically pure drugs that exhibit improved pharmacological profiles. The compound's compatibility with biocatalytic systems has further expanded its potential in sustainable chemistry.
The synthesis of Mesityl(phenyl)acetonitrile itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences that can be cumbersome and require harsh conditions. However, recent innovations have enabled more streamlined routes, including catalytic processes that minimize waste and energy consumption. These advancements align with the growing emphasis on green chemistry principles and sustainable manufacturing practices.
As research continues to evolve, the applications of Mesityl(phenyl)acetonitrile are expected to expand even further. The integration of computational chemistry and machine learning techniques has provided new insights into its reactivity and potential uses. By leveraging these tools, scientists can predict novel transformations and optimize synthetic routes with unprecedented precision. This interdisciplinary approach is driving innovation in chemical synthesis and opening new frontiers for applied research.
In conclusion, Mesityl(phenyl)acetonitrile (CAS No. 32189-29-0) stands as a cornerstone in modern chemical synthesis due to its structural versatility and broad applicability across multiple disciplines. Its role as an intermediate in pharmaceuticals, agrochemicals, and material science underscores its importance in advancing scientific knowledge and technological development. As new methodologies emerge and our understanding deepens, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical research.
32189-29-0 (Mesityl(phenyl)acetonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)